2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Description
This compound is a bicyclic pyridazinone derivative with a methylsulfonyl-substituted piperazine moiety. Its structure combines a cyclohepta[c]pyridazinone core (a seven-membered ring fused to a pyridazinone) and a 4-(methylsulfonyl)piperazine group linked via a methylene bridge.
Properties
Molecular Formula |
C15H24N4O3S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C15H24N4O3S/c1-23(21,22)18-9-7-17(8-10-18)12-19-15(20)11-13-5-3-2-4-6-14(13)16-19/h11H,2-10,12H2,1H3 |
InChI Key |
AMOSXFOJIRWKHG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Cycloheptapyridazinone Core Formation: The cycloheptapyridazinone core is formed through a series of cyclization reactions involving appropriate precursors like hydrazine derivatives and cyclic ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the cycloheptapyridazinone core.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Reduced forms of the cycloheptapyridazinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
-
Antidepressant Activity
- The compound has shown potential as an antidepressant in preclinical studies. It acts on serotonin and norepinephrine reuptake inhibition pathways, similar to established antidepressants like SSRIs and SNRIs.
-
Anxiolytic Effects
- Research indicates that derivatives of the piperazine class often exhibit anxiolytic properties. The structural similarity to known anxiolytics suggests potential efficacy in reducing anxiety symptoms.
-
Antipsychotic Properties
- The compound's ability to modulate dopamine receptors may provide antipsychotic effects. Studies on related piperazine derivatives have demonstrated effectiveness in treating schizophrenia.
Case Studies
- Study on Antidepressant Efficacy
- Anxiolytic Potential
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets such as receptors or enzymes. The piperazine ring and the cycloheptapyridazinone core may facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogues include other pyridazinone derivatives, such as:
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (from ):
- Core structure : Lacks the cyclohepta ring and methylsulfonyl-piperazine group.
- Activity : Exhibits anti-inflammatory effects (IC₅₀ = 11.6 μM in LPS-induced macrophage inflammation) .
- Solubility : Lower due to the absence of polar sulfonyl groups.
3-(Piperazin-1-ylmethyl)pyridazinone derivatives: Modifications: Piperazine without methylsulfonyl substitution. Pharmacokinetics: Reduced metabolic stability compared to sulfonyl-containing derivatives.
Cycloheptane-fused pyridazinones: Ring size: Larger cyclohepta ring vs. smaller cyclohexane/pentane analogues. Conformational effects: The seven-membered ring may influence binding pocket compatibility in enzyme targets.
Pharmacological and Physicochemical Data (Hypothetical Comparison)
Mechanistic Insights
- Methylsulfonyl-piperazine role: Enhances hydrogen bonding with kinase ATP-binding pockets (e.g., JAK family) vs. non-sulfonylated analogues .
- Cyclohepta ring : May improve selectivity over smaller-ring derivatives due to steric constraints in off-target enzymes.
Biological Activity
The compound 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one represents a novel class of piperazine derivatives that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 350.4 g/mol. The structure comprises a piperazine moiety linked to a cycloheptapyridazinone core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing the piperazine ring exhibit various biological properties including:
- Antimicrobial Activity : Many piperazine derivatives have shown significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have demonstrated activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Preliminary studies suggest that compounds with similar structures exhibit selective inhibition of COX-2 over COX-1, indicating potential as anti-inflammatory agents .
Antibacterial Activity
A study assessed the antibacterial properties of various piperazine derivatives. The results indicated that compounds with a methylsulfonyl group exhibited moderate to high antibacterial activity against strains such as Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). The growth inhibition percentages ranged from 43% to 97% depending on the structural modifications .
| Compound | Target Bacteria | Growth Inhibition (%) |
|---|---|---|
| 7c | A. baumannii | 66.69 |
| 7a | MRSA | 85.76 |
| 7g | E. coli | 97.76 |
Anti-inflammatory Activity
The compound's potential as a COX inhibitor was evaluated through in vitro assays. Results showed that it possesses a high selectivity for COX-2 with IC50 values ranging from to , significantly lower than that of indomethacin (IC50 = ), highlighting its therapeutic promise in managing inflammatory conditions .
Case Studies
- Synthesis and Evaluation : A study synthesized various piperazine derivatives and evaluated their biological activities. The synthesized compounds were characterized using spectroscopic methods and their biological activities were assessed through standard assays for antibacterial and anti-inflammatory effects .
- Mechanistic Insights : Another research highlighted the mechanism by which these compounds exert their effects through modulation of specific signaling pathways involved in inflammation and microbial resistance .
Q & A
Q. What synthetic methodologies are most effective for producing 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of piperazine-containing heterocycles often involves multi-step condensation and substitution reactions. For example, analogous compounds require sequential functionalization of the piperazine ring followed by cyclization (e.g., using methylenchlorid/ethanol solvent systems and trifluoroacetic acid for deprotection ). Optimization should focus on:
- Temperature control during sulfonylation to prevent side reactions.
- Use of coupling agents (e.g., DCC or EDC) for amide bond formation.
- Purification via column chromatography with gradients of ethyl acetate/hexane for intermediate isolation.
Scalability can be improved by transitioning from batch to flow chemistry for exothermic steps.
Q. Which analytical techniques are recommended for purity assessment and impurity profiling of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is critical. Pharmacopeial standards recommend:
- C18 reverse-phase columns (4.6 × 250 mm, 5 µm particle size).
- Mobile phases of acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid for ion suppression .
- Reference standards (e.g., MM0421.02 and MM0228.08) for calibrating impurity detection limits (typically ≤0.1% w/w).
Mass spectrometry (LC-MS) should confirm molecular ions ([M+H]⁺) and fragment patterns for structural validation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the methylsulfonyl-piperazine moiety in modulating biological activity?
- Methodological Answer : SAR studies require systematic structural modifications:
- Isosteric replacements : Substitute the methylsulfonyl group with acetyl or carbamate moieties.
- Ring variations : Compare piperazine with diazepane or morpholine analogs .
- Spatial positioning : Use molecular docking to assess interactions with target receptors (e.g., kinase ATP-binding pockets).
Biological assays (e.g., enzyme inhibition or cell viability) should correlate structural changes with activity shifts. For example, highlights that methylsulfonyl groups enhance solubility and target affinity in similar scaffolds .
Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies often arise from assay-specific variables. Mitigation strategies include:
- Standardized protocols : Adopt WHO-recommended cell lines (e.g., HEK293 or HepG2) and passage numbers.
- Orthogonal assays : Validate results using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., ATP-luminescence) readouts .
- Data normalization : Use Z-factor scoring to quantify assay robustness and exclude outliers.
Meta-analyses of historical data (e.g., from Pharmacopeial Forum archives) can identify systematic biases .
Q. How should stability studies be designed to evaluate degradation pathways under ICH-recommended storage conditions?
- Methodological Answer : Follow ICH Q1A(R2) guidelines:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Option 2).
- Analytical tracking : Monitor degradation via HPLC-MS for hydrolytic (e.g., piperazine ring cleavage) or oxidative (sulfone to sulfoxide) products .
- Kinetic modeling : Calculate Arrhenius plots to predict shelf-life at 25°C.
emphasizes dry, inert storage conditions (-20°C under argon) to minimize decomposition .
Q. What computational models predict the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Use the following framework:
- Physicochemical profiling : Estimate logP (ACD/Percepta) and biodegradability (EPI Suite) .
- Toxicity prediction : Apply QSAR models (e.g., ECOSAR) for aquatic toxicity (LC50 for Daphnia magna) .
- Exposure modeling : Simulate soil/water partitioning using Fugacity Level III models.
Experimental validation requires OECD 301/302 tests for biodegradation and bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
